molecular formula C17H22ClN3OS B2891256 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride CAS No. 2418662-90-3

1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride

Cat. No. B2891256
CAS RN: 2418662-90-3
M. Wt: 351.89
InChI Key: XXBKKGJOSWHEEA-UHFFFAOYSA-N
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Description

The compound “1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals, and a benzothiazole group, which is a type of heterocyclic aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring and the benzothiazole group would contribute to the rigidity of the molecule, while the aminocyclopropyl group could potentially introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group and the carbonyl group. The amine group could potentially undergo reactions such as alkylation, acylation, and condensation, while the carbonyl group could be involved in reactions such as nucleophilic addition and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and carbonyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the synthesis of various derivatives of benzothiazole and piperidine, compounds related to the queried chemical, which exhibit antimicrobial and antifungal activities. Patel et al. (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest antimicrobial activity against bacteria and fungi Patel, Agravat, & Shaikh, 2011. Similarly, Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) developed novel heterocyclic compounds containing both tetrazoles and piperidine nuclei, which exhibited promising antimicrobial properties Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014.

Molecular Docking and Receptor Binding

The synthesis and evaluation of benzothiazolopyridine compounds for their interaction with estrogen and progesterone receptors in the context of breast cancer were explored by Shirani et al. (2021). Their study utilized molecular docking to predict the activity of synthesized compounds against these receptors, highlighting the compound's potential as therapeutic agents Shirani, Maleki, Asadi, & Dinari, 2021.

Antiviral and Antitumor Activities

Further research into heterocyclic compounds derived from benzothiazoles has shown antiviral and antitumor activities. For instance, compounds synthesized from 2-amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone demonstrated potential as non-nucleoside reverse transcriptase inhibitors for HIV treatment, indicating their significance in antiviral therapy Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007.

Safety And Hazards

As with any chemical compound, handling “1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

1-[4-(1-aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS.ClH/c18-17(7-8-17)12-5-9-20(10-6-12)16(21)11-14-13-3-1-2-4-15(13)22-19-14;/h1-4,12H,5-11,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBKKGJOSWHEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CC2)N)C(=O)CC3=NSC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride

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